2-methyl-4-(piperazin-1-yl)-6-(1H-pyrazol-1-yl)pyrimidine
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Overview
Description
2-methyl-4-(piperazin-1-yl)-6-(1H-pyrazol-1-yl)pyrimidine is a heterocyclic compound that contains a pyrimidine ring substituted with a piperazine and a pyrazole group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-4-(piperazin-1-yl)-6-(1H-pyrazol-1-yl)pyrimidine typically involves the following steps:
Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction between a β-diketone and a guanidine derivative under acidic conditions.
Substitution with Piperazine: The pyrimidine core is then reacted with piperazine in the presence of a suitable base, such as potassium carbonate, to introduce the piperazine group at the 4-position.
Introduction of the Pyrazole Group: Finally, the compound is treated with a pyrazole derivative under basic conditions to introduce the pyrazole group at the 6-position.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-methyl-4-(piperazin-1-yl)-6-(1H-pyrazol-1-yl)pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine and pyrazole groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding N-oxides.
Reduction: Formation of reduced derivatives with hydrogenated rings.
Substitution: Formation of alkylated derivatives.
Scientific Research Applications
2-methyl-4-(piperazin-1-yl)-6-(1H-pyrazol-1-yl)pyrimidine has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new drugs, particularly for its activity against certain types of cancer and infectious diseases.
Biological Studies: The compound is used in biological assays to study its effects on cellular pathways and its potential as a therapeutic agent.
Chemical Biology: It serves as a tool compound in chemical biology to probe the function of specific proteins and enzymes.
Industrial Applications: The compound is explored for its use in the synthesis of advanced materials and as a catalyst in organic reactions.
Mechanism of Action
The mechanism of action of 2-methyl-4-(piperazin-1-yl)-6-(1H-pyrazol-1-yl)pyrimidine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. It may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions.
Comparison with Similar Compounds
Similar Compounds
- 2-methyl-4-(piperazin-1-yl)-6-(1H-imidazol-1-yl)pyrimidine
- 2-methyl-4-(piperazin-1-yl)-6-(1H-triazol-1-yl)pyrimidine
- 2-methyl-4-(piperazin-1-yl)-6-(1H-tetrazol-1-yl)pyrimidine
Uniqueness
2-methyl-4-(piperazin-1-yl)-6-(1H-pyrazol-1-yl)pyrimidine is unique due to the presence of both piperazine and pyrazole groups, which confer distinct chemical properties and biological activities. The combination of these functional groups allows for versatile interactions with biological targets, making it a valuable compound in drug discovery and development.
Properties
IUPAC Name |
2-methyl-4-piperazin-1-yl-6-pyrazol-1-ylpyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N6/c1-10-15-11(17-7-4-13-5-8-17)9-12(16-10)18-6-2-3-14-18/h2-3,6,9,13H,4-5,7-8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BOUGUYCFCRJYCJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)N2CCNCC2)N3C=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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